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molecular formula C11H13ClO2 B8302203 2-Chloro-2-(pent-2-ynyl)-cyclohexane-1,3-dione

2-Chloro-2-(pent-2-ynyl)-cyclohexane-1,3-dione

Cat. No. B8302203
M. Wt: 212.67 g/mol
InChI Key: CESCAIWZQYSDDO-UHFFFAOYSA-N
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Patent
US03941828

Procedure details

treating a solution of the resulting 2-chloro-2-(pent-2-ynyl)-cyclohexane-1,3-dione in xylene with anhydrous sodium carbonate to yield 2-(pent-2-ynyl)-cyclopent-2-enone;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1([CH2:10][C:11]#[C:12][CH2:13][CH3:14])[C:7](=[O:8])[CH2:6][CH2:5][CH2:4]C1=O.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C(C)=CC=CC=1>[CH2:10]([C:2]1[C:7](=[O:8])[CH2:6][CH2:5][CH:4]=1)[C:11]#[C:12][CH2:13][CH3:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(CCCC1=O)=O)CC#CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C#CCC)C=1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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